CGS 15435 is classified under the category of thromboxane synthase inhibitors. It is derived from the indole class of compounds, which are known for their diverse biological activities. The compound's synthesis and characterization have been documented in various scientific studies, highlighting its significance in medicinal chemistry and pharmacology.
The synthesis of CGS 15435 involves multiple steps, beginning with the precursor 2-methylindole. The general synthetic route includes:
The synthesis process has been optimized in various studies to improve efficiency and reduce by-products, reflecting advancements in synthetic organic chemistry techniques.
CGS 15435 has a complex molecular structure characterized by the following features:
The molecular structure includes an indole core, an imidazole ring, and a carboxylic acid functional group, contributing to its pharmacological properties.
CGS 15435 participates in several chemical reactions that are important for its functionality:
These reactions are critical for modifying the compound's properties and enhancing its therapeutic efficacy.
The mechanism of action of CGS 15435 primarily involves the inhibition of thromboxane A2 synthase. By blocking this enzyme, CGS 15435 reduces the production of thromboxane A2, leading to:
Research indicates that CGS 15435 exhibits a long duration of action as a thromboxane synthase inhibitor, making it a candidate for chronic administration in cardiovascular therapies.
CGS 15435 exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation and delivery methods in clinical settings.
CGS 15435 has several significant applications in scientific research:
The ongoing research into CGS 15435 continues to reveal its potential as a therapeutic agent in various cardiovascular conditions, highlighting its importance in medical science.
CGS 15435 (chemical name: 9-chloro-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl acetic acid; CAS: 95853-92-2) represents a chemically optimized thromboxane synthase inhibitor (TxSI) developed to overcome limitations of earlier compounds like dazoxiben. As a high-affinity TxSI, it achieves subnanomolar enzymatic inhibition (IC50 = 1 nM) with exceptional selectivity (>100,000-fold) over related cyclooxygenase (COX), prostacyclin synthase (PGI2S), and lipoxygenase pathways [2]. This pharmacological profile enables precise modulation of eicosanoid balance—reducing pro-thrombotic thromboxane A2 (TXA2) while shunting precursors toward anti-aggregatory prostaglandins [1] [5]. Unlike first-generation TxSIs, CGS 15435 exhibits an extended biological half-life, maintaining >80% enzyme suppression 24 hours post-administration in preclinical models [1] [8]. Its development marked a strategic shift toward sustained pathway control in thrombotic disorders.
The rational design of CGS 15435 emerged from decades of research on thromboxane biology:
Table 1: Evolution of Key Thromboxane Synthase Inhibitors
Compound | IC50 (nM) | Duration of Action | Key Advantages/Limitations |
---|---|---|---|
Dazoxiben | 50–100 | 2–4 hours | First selective TxSI; short half-life |
CGS 12970 | 5–10 | 8–12 hours | Moderate duration; moderate COX inhibition |
CGS 15435 | 1 | >24 hours | Extended action; 100,000× selectivity |
Picotamide (Dual) | 200 (TxSI) + 300 (TP antag) | 6–8 hours | Dual-blockade; weaker enzyme inhibition |
CGS 15435 belongs to the tetrahydrocarbazole acetic acid class of TxSIs, distinguished by its fused tricyclic core and optimized substituents:
Molecular Structure
Pharmacological Classification
*Figure: CGS 15435 binds thromboxane synthase (TxS) via:
CGS 15435’s therapeutic value lies in its ability to rebalance prostanoid signaling at vascular and platelet interfaces:
Thromboxane A2 (TXA2) Suppression
Prostacyclin (PGI2) and PGD2 Elevation
Pathophysiological Impacts
Table 2: Eicosanoid Profile Changes Induced by CGS 15435
Metabolite | Basal Level | Post-CGS 15435 | Biological Consequence |
---|---|---|---|
TXB2 (TXA2 metabolite) | 250 ng/mL | <20 ng/mL | Reduced platelet activation |
6-keto-PGF1α (PGI2 metabolite) | 50 pg/mL | 220 pg/mL | Enhanced vasodilation/antiaggregation |
12-HHT | Low | Elevated | BLT2 receptor activation (tissue repair) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7